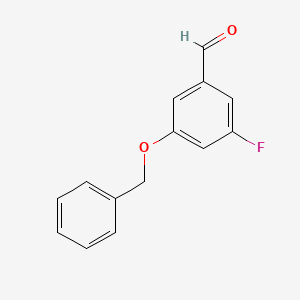

3-Benzyloxy-5-fluorobenzaldehyde

Vue d'ensemble

Description

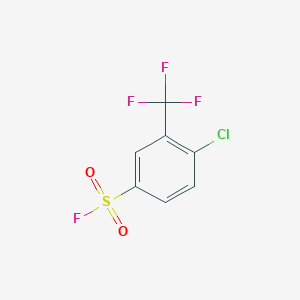

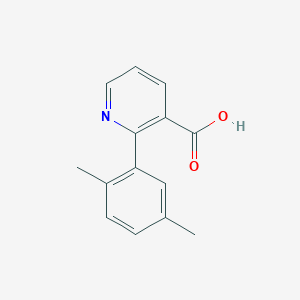

3-Benzyloxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.24 . The compound is typically stored at temperatures between 2-8°C . and is in liquid form .

Molecular Structure Analysis

The InChI code for 3-Benzyloxy-5-fluorobenzaldehyde is 1S/C14H11FO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 3-Benzyloxy-5-fluorobenzaldehyde are not available, it’s worth noting that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that 3-Benzyloxy-5-fluorobenzaldehyde could potentially undergo similar reactions.Physical And Chemical Properties Analysis

3-Benzyloxy-5-fluorobenzaldehyde is a liquid at room temperature . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Benzoxaboroles in Organic Synthesis and Biological Applications

Benzoxaboroles, derivatives of phenylboronic acids, have been studied for over 50 years, with most research occurring recently due to their exceptional properties. They are not only used as building blocks and protecting groups in organic synthesis but also display biological activity, being under clinical trials for various applications. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, demonstrating their versatility in both synthetic chemistry and potential therapeutic uses (Adamczyk-Woźniak et al., 2009).

Antioxidant and Anti-inflammatory Applications

The exploration into the pharmacological potential of benzofused thiazole derivatives highlights the continuous need for novel antioxidant and anti-inflammatory agents. A study focused on synthesizing and evaluating benzofused thiazole derivatives for these activities, indicating that specific compounds exhibited significant anti-inflammatory and antioxidant properties, which could provide a template for the development of new therapeutic agents (Raut et al., 2020).

Safety and Hazards

The safety information for 3-Benzyloxy-5-fluorobenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Orientations Futures

While specific future directions for 3-Benzyloxy-5-fluorobenzaldehyde are not available, fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties . This suggests potential future directions in the development of antimicrobial agents.

Propriétés

IUPAC Name |

3-fluoro-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACNSTDSYXVAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-5-fluorobenzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)